9-Oxo-1-fluorenecarboxylate chemical properties and structure
9-Oxo-1-fluorenecarboxylate chemical properties and structure
An In-depth Technical Guide to 9-Oxo-9H-fluorene-1-carboxylic Acid: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-1-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail established synthesis and purification protocols, explore its chemical reactivity, and survey its current and potential applications, with a particular focus on its role as a scaffold for novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
9-Oxo-9H-fluorene-1-carboxylic acid, also known as 9-fluorenone-1-carboxylic acid, is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core structure consists of a fluorene skeleton with a ketone group at the C9 position and a carboxylic acid at the C1 position. This arrangement of functional groups imparts a unique combination of rigidity, electronic properties, and reactivity, making it a valuable building block in several scientific domains.
The fluorenone moiety is recognized for its intriguing photophysical properties and is a common structural motif in materials designed for organic light-emitting diodes (OLEDs).[1] However, the most significant interest in 9-Oxo-9H-fluorene-1-carboxylic acid stems from its role as a pharmacophore in the development of therapeutic agents.[1] Notably, its carboxamide derivatives have been identified as potent inducers of apoptosis in a variety of cancer cell lines, establishing this scaffold as a promising starting point for the design of novel oncology drugs.[1][2]
This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in their research and development endeavors.
Chemical Structure and Physicochemical Properties
The unique, rigid, and conjugated system of 9-Oxo-9H-fluorene-1-carboxylic acid is fundamental to its chemical behavior and applications.
Molecular Structure
The molecule is characterized by a tricyclic system where two benzene rings are fused to a central five-membered ring containing a carbonyl group. The carboxylic acid substituent at the 1-position introduces a key site for chemical modification.
Caption: Chemical structure of 9-Oxo-9H-fluorene-1-carboxylic acid.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties is presented below. These values are crucial for compound identification, purity assessment, and experimental design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₈O₃ | [3] |
| Molecular Weight | 224.21 g/mol | [3][4] |
| Appearance | Orange crystalline powder | [5] |
| Melting Point | 196-198 °C | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa (Predicted) | 3.48 ± 0.20 | N/A |
| CAS Number | 1573-92-8 |[3] |
Table 2: Spectroscopic Data
| Technique | Characteristic Peaks | Reference |
|---|---|---|
| FT-IR (cm⁻¹) | ~1746 (C=O, ketone), ~1668 (C=O, carboxylic acid), 3400-2400 (O-H, carboxylic acid), ~1600-1450 (C=C, aromatic) | [6] |
| ¹H NMR (ppm) | Expected aromatic protons (δ 7.2-8.5), Carboxylic acid proton (>δ 10) | Predicted |
| ¹³C NMR (ppm) | Expected ketone C=O (~δ 190-200), Carboxylic acid C=O (~δ 165-175), Aromatic carbons (~δ 120-150) | Predicted |
| UV-Vis | Spectra available, shows absorption in the UV-Vis region characteristic of the conjugated system. |[4] |
Synthesis and Purification
The synthesis of 9-Oxo-9H-fluorene-1-carboxylic acid is typically achieved through a multi-step process. A common strategy involves the preparation of a fluorene-1-carboxylic acid precursor, followed by oxidation at the 9-position.
Synthesis Workflow
Caption: Generalized synthetic workflow for 9-Oxo-9H-fluorene-1-carboxylic acid.
Experimental Protocol: Representative Synthesis
This protocol is a representative amalgamation of procedures for related compounds and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of Fluorene-9-carboxylic Acid (a related precursor) [7]
Causality: This step establishes the carboxylic acid moiety on the fluorene backbone. While this example shows carboxylation at the 9-position, similar principles apply for substitution at the 1-position, often requiring different starting materials and directing groups.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add benzilic acid (0.2 mole) to anhydrous thiophene-free benzene (700 mL). Cool the mixture in an ice bath until a crystalline mass forms.
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Friedel-Crafts Acylation: To the stirred mixture, add anhydrous aluminum chloride (0.6 mole) in one portion.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours. Significant HCl evolution will occur. The solution will turn from yellow to deep red.
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Work-up: Cool the reaction mixture and quench by the cautious addition of ice, followed by water (400 mL) and concentrated HCl (200 mL).
-
Isolation: Remove the benzene via steam distillation. Filter the product from the hot mixture.
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Extraction: Crush the solid product and extract with boiling 10% sodium carbonate solution (2 x 400 mL).
-
Purification: Combine the basic filtrates, add activated carbon (Norit), and heat to boiling. Filter hot and acidify the cool filtrate with concentrated HCl.
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Final Product: Collect the precipitated solid by filtration, wash with water, and dry to yield fluorene-9-carboxylic acid.
Step 2: Oxidation to 9-Oxo-9H-fluorene-1-carboxylic acid
Causality: This step introduces the key ketone functional group. The choice of oxidant is critical to selectively oxidize the benzylic C-H bonds at the 9-position without degrading the aromatic rings or the carboxylic acid.
-
Reaction Setup: Dissolve the fluorene-1-carboxylic acid precursor in a suitable solvent such as acetic acid.
-
Oxidation: Add a suitable oxidizing agent. Common choices include sodium dichromate in acetic acid, or molecular oxygen with a catalyst.
-
Reaction Monitoring: Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Isolation: Collect the crude product by filtration and wash thoroughly with water to remove any residual oxidant and solvent.
Purification Protocol
Trustworthiness: High purity is essential for both biological screening and materials science applications. The following self-validating system ensures the removal of synthetic by-products and unreacted starting materials.
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Recrystallization: This is a powerful technique for purifying the final product.
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Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid, or a mixture of solvents).
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common choice. The polarity should be optimized based on TLC analysis.
-
Validation: Purity should be confirmed by HPLC, and the structure verified by NMR and Mass Spectrometry.
-
Chemical Reactivity and Derivatization
The reactivity of 9-Oxo-9H-fluorene-1-carboxylic acid is dominated by its two primary functional groups: the ketone at C9 and the carboxylic acid at C1.
Reactions at the 9-Oxo Carbonyl Group[6]
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.
-
Reduction: The ketone can be readily reduced to a secondary alcohol (9-hydroxy-9H-fluorene-1-carboxylic acid) using standard reducing agents like sodium borohydride (NaBH₄). This transformation can be useful for altering the geometry and electronic properties of the molecule.
-
Nucleophilic Addition: Carbon-based nucleophiles, such as Grignard reagents (R-MgX), can add to the carbonyl group to form tertiary alcohols, allowing for the introduction of diverse substituents at the 9-position.
-
Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene, offering a route to extended conjugated systems.
Reactions at the 1-Carboxylic Acid Group
The carboxylic acid is the key handle for creating derivatives with potential biological activity.
-
Esterification: Reaction with an alcohol under acidic conditions will yield the corresponding ester, such as Methyl 9-oxo-9H-fluorene-1-carboxylate. This can be useful for improving solubility or as a protecting group.
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Amide Formation: This is arguably the most critical reaction for drug development purposes. The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like HATU or EDC) and reacted with a primary or secondary amine to form N-aryl or N-alkyl-9-oxo-9H-fluorene-1-carboxamides. This reaction is central to the synthesis of the apoptosis-inducing compounds discussed in the next section.[2]
Applications in Research and Drug Development
The rigid fluorenone scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Anticancer and Apoptosis-Inducing Activity
The primary therapeutic interest in this scaffold lies in its potent anticancer properties. N-aryl-9-oxo-9H-fluorene-1-carboxamides, in particular, have been identified as powerful inducers of apoptosis through cell- and caspase-based high-throughput screening.[2]
-
Mechanism of Action: Studies have shown that lead compounds like N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide can arrest the cell cycle in the G2/M phase, which is followed by the induction of apoptosis.[2] This is a common mechanism for many effective anticancer drugs.
-
Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted. For instance, substitutions at the 7-position of the fluorenone ring can lead to compounds with significantly improved potency.[1] Interestingly, some of these modifications also lead to a change in the mechanism of action, with some derivatives acting as tubulin polymerization inhibitors.[1]
-
Therapeutic Potential: The ability to systematically modify the scaffold and tune its biological activity and mechanism makes 9-Oxo-9H-fluorene-1-carboxylic acid a highly valuable starting point for the development of new anticancer therapeutics.
Antimicrobial Agents
The fluorene nucleus is a component of various bioactive compounds that exhibit antimicrobial properties.[8] While less explored than its anticancer potential, derivatives of 9-oxo-fluorene have been investigated for activity against bacterial and fungal pathogens.
Materials Science
The fluorenone core possesses inherent photophysical properties due to its extended π-conjugated system. This makes it a promising building block for organic electronic materials.[1] Its derivatives have been investigated for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.
-
Chemical Sensors: Where changes in the photophysical properties upon binding to an analyte can be used for detection.
Conclusion
9-Oxo-9H-fluorene-1-carboxylic acid is a versatile and valuable chemical entity with a well-established role in medicinal chemistry and emerging applications in materials science. Its rigid structure, coupled with two distinct and reactive functional groups, provides a robust platform for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent apoptosis inducers underscores its importance as a key pharmacophore in the ongoing search for novel anticancer agents. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties and synthesis to its application in cutting-edge research.
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Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]
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